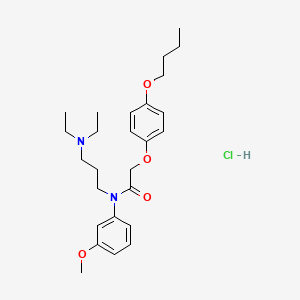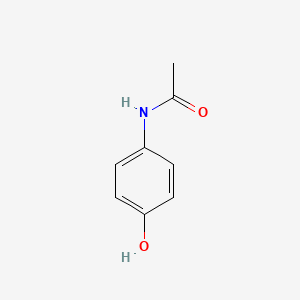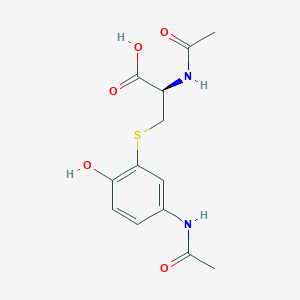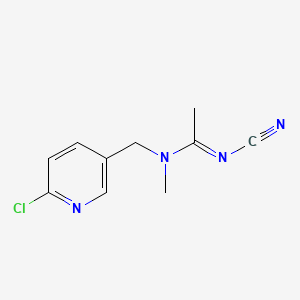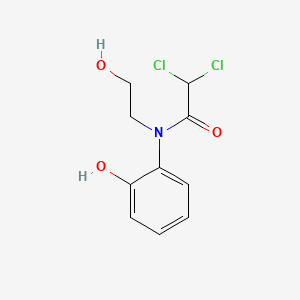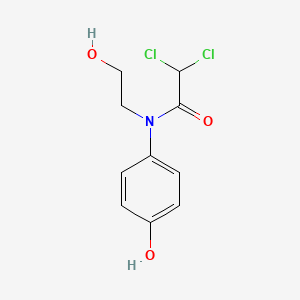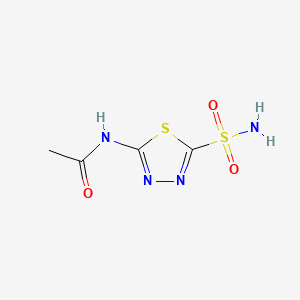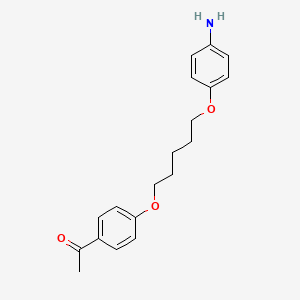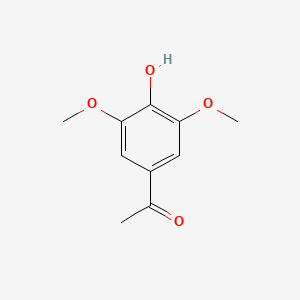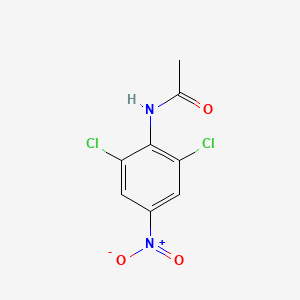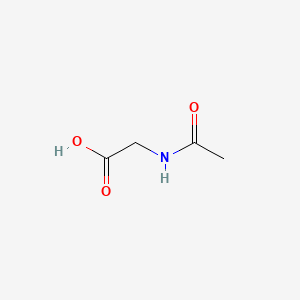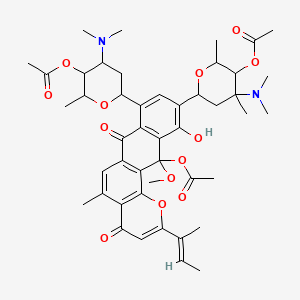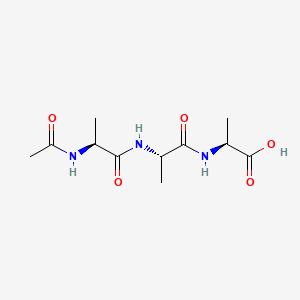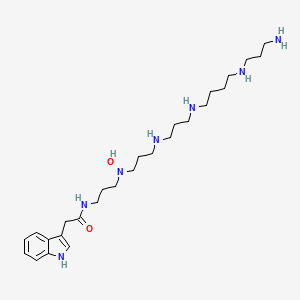
Agatoxin 489
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agatoxin-489 is a peptide toxin.
Wissenschaftliche Forschungsanwendungen
N-methyl-D-aspartate (NMDA) Receptor Antagonism
Agatoxin-489, derived from the venom of the Agelenopsis aperta spider, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It effectively blocks responses to NMDA or L-aspartate in acutely isolated perfused hippocampal neurons of rats. This antagonism is use- and voltage-dependent, with reduced efficacy at less negative holding potentials (Kiskin et al., 1992).
Ion Channel Targeting
Agatoxins target various ion channels, including transmitter-activated cation channels, voltage-activated sodium channels, and voltage-activated calcium channels. Specific agatoxins like alpha-agatoxins act as non-competitive antagonists of glutamate receptor channels, influencing insect prey paralysis. Omega-agatoxins target neuronal calcium channels, modifying their properties through gating modification or reduction of unitary current (Adams, 2004).
Voltage-Sensitive Calcium Channel Antagonists
A series of omega-agatoxins serve as antagonists of voltage-sensitive calcium channels. These peptides, such as omega-Aga-IA, omega-Aga-IB, and omega-Aga-IIA, block insect neuromuscular transmission presynaptically and are classified based on their biochemical and physiological properties (Adams et al., 1990).
Characterization of Neurotoxins
Agatoxin-489 is part of the alpha-agatoxins isolated from Agelenopsis aperta venom. These toxins are characterized by their immediate but reversible paralytic effects on insects and their structural properties, contributing to the understanding of neurotoxic mechanisms (Skinner et al., 1989).
Synaptic Transmission Suppression
Omega-agatoxin-IV-A, related to Agatoxin-489, suppresses synaptic transmissions in the hippocampus. It influences field potentials elicited by mossy fiber stimulation in CA3 pyramidal cell layers, indicating its role in modulating synaptic neurotransmission (Yamamoto et al., 1994).
Interaction with Mammalian Brain NMDA Receptors
Alpha-agatoxins, including Agatoxin-489, antagonize NMDA receptor function in the mammalian brain. These toxins act as selective and reversible noncompetitive antagonists at NMDA receptors, contributing to insights into neuroreceptor dynamics (Parks et al., 1991).
Eigenschaften
CAS-Nummer |
128549-96-2 |
|---|---|
Produktname |
Agatoxin 489 |
Molekularformel |
C26H47N7O2 |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |
InChI-Schlüssel |
LIURIBSBVUMOJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
128549-96-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG 489 AG-489 AG489 agatoxin 489 agatoxin-489 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



